Cas no 834914-05-5 (2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide)

2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide is a brominated aromatic compound featuring a formyl group and an ethoxy substituent, coupled with an acetamide linkage to a p-tolyl moiety. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of both electrophilic (formyl) and nucleophilic (bromo) sites allows for selective modifications, while the ethoxy group enhances solubility in organic solvents. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other transformations, supporting the development of complex bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide structure
834914-05-5 structure
Product name:2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide
CAS No:834914-05-5
MF:C18H18NO4Br
MW:392.244
MDL:MFCD02257006
CID:3057452
PubChem ID:19578737

2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide
    • EN300-228056
    • STK348876
    • BBL039536
    • 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide
    • CS-0299261
    • AKOS000303719
    • 2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-(p-tolyl)acetamide
    • 2-(5-BROMO-2-ETHOXY-4-FORMYLPHENOXY)-N~1~-(4-METHYLPHENYL)ACETAMIDE
    • 834914-05-5
    • MDL: MFCD02257006
    • Inchi: InChI=1S/C18H18BrNO4/c1-3-23-16-8-13(10-21)15(19)9-17(16)24-11-18(22)20-14-6-4-12(2)5-7-14/h4-10H,3,11H2,1-2H3,(H,20,22)
    • InChI Key: IDWGBJRVDJBVKN-UHFFFAOYSA-N
    • SMILES: CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=C(C)C=C2

Computed Properties

  • Exact Mass: 391.04192Da
  • Monoisotopic Mass: 391.04192Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.6Ų
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 573.5±50.0 °C at 760 mmHg
  • Flash Point: 300.6±30.1 °C
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide Security Information

2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-228056-2.5g
834914-05-5 95%
2.5g
$1428.0 2024-06-20
Enamine
EN300-228056-1.0g
834914-05-5 95%
1.0g
$728.0 2024-06-20
Enamine
EN300-228056-10g
834914-05-5
10g
$3131.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369931-250mg
2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-(p-tolyl)acetamide
834914-05-5 98%
250mg
¥15678.00 2024-07-28
Enamine
EN300-228056-5.0g
834914-05-5 95%
5.0g
$2110.0 2024-06-20
Enamine
EN300-228056-0.05g
834914-05-5 95%
0.05g
$612.0 2024-06-20
abcr
AB498125-1 g
2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide
834914-05-5
1g
€176.40 2022-03-24
Enamine
EN300-228056-10.0g
834914-05-5 95%
10.0g
$3131.0 2024-06-20
Enamine
EN300-228056-0.1g
834914-05-5 95%
0.1g
$640.0 2024-06-20
Enamine
EN300-228056-1g
834914-05-5
1g
$728.0 2023-09-15

Additional information on 2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide

Introduction to 2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide (CAS No. 834914-05-5)

2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide, with the CAS number 834914-05-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromo substituent, an ethoxy group, and a formyl functional group, which collectively contribute to its potential biological activities and therapeutic applications.

The molecular formula of 2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide is C17H16BrNO3, and its molecular weight is approximately 366.21 g/mol. The compound's structure includes a benzene ring substituted with a bromine atom at the 5-position, an ethoxy group at the 2-position, and a formyl group at the 4-position. Additionally, the acetamide moiety is attached to the phenyl ring through a methylene bridge, further enhancing its chemical diversity and reactivity.

In recent years, 2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide has been the subject of extensive research due to its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These activities are attributed to its ability to modulate various cellular pathways and targets, such as enzymes, receptors, and signaling molecules.

One of the key areas of research involving 2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide is its anti-inflammatory potential. Inflammation is a complex biological response that plays a crucial role in various diseases, including arthritis, asthma, and inflammatory bowel disease. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and associated symptoms. This makes it a promising candidate for the development of novel anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide has also shown significant anti-cancer activity. Cancer is a leading cause of mortality worldwide, and the development of new therapeutic agents remains a critical area of focus in medical research. Studies have indicated that this compound can induce apoptosis in cancer cells by targeting key signaling pathways such as PI3K/Akt and MAPK/ERK. Additionally, it has been shown to inhibit cell proliferation and angiogenesis, further enhancing its potential as an anti-cancer agent.

The antimicrobial properties of 2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide have also been explored. Antibiotic resistance is a growing global health concern, and there is an urgent need for new antimicrobial agents. Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic processes, making it a valuable candidate for the development of new antibiotics.

In addition to its biological activities, the synthesis of 2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide has been optimized to improve yield and purity. Various synthetic routes have been developed, including multi-step processes involving bromination, etherification, formylation, and amidation reactions. These methods have been refined to ensure high efficiency and reproducibility, making it feasible for large-scale production in pharmaceutical settings.

The safety profile of 2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. These findings support its potential for further development into clinical trials.

In conclusion, 2-(5-Bromo-2-ethoxy-4-formyl-phenoxy)-N-p-tolyl-acetamide (CAS No. 834914-05-5) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features contribute to its ability to modulate various cellular processes, making it an attractive lead molecule for drug discovery in areas such as inflammation, cancer, and microbial infections. Ongoing research continues to explore its full potential and optimize its use in pharmaceutical applications.

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